1-Thiocoumarin, 3,4-diamino-
Description
Contextual Placement within Thiocoumarin Chemistry
Thiocoumarins are a class of heterocyclic compounds where a sulfur atom replaces one or both of the oxygen atoms in the parent coumarin (B35378) structure. researchgate.netnih.gov This substitution of an oxygen atom with sulfur is a common strategy in medicinal chemistry to modulate the chemical and biological properties of a molecule. nih.govencyclopedia.pub The sulfur atom, being less electronegative and larger than oxygen, imparts distinct electronic and steric characteristics to the thiocoumarin ring system. nih.gov
1-Thiocoumarins, specifically, are characterized by the replacement of the endocyclic oxygen atom of the pyrone ring with a sulfur atom. This modification leads to a thiochromen-2-one (B86285) core structure. The chemistry of thiocoumarins has been an area of active research, with various synthetic strategies developed to access this scaffold. ingentaconnect.comdntb.gov.ua These methods often involve the cyclization of sulfur-containing precursors. nih.gov
Importance of the 3,4-Diamino Substitution Pattern on the Thiocoumarin Core
The introduction of amino groups at the 3 and 4 positions of the thiocoumarin scaffold, resulting in 1-Thiocoumarin, 3,4-diamino-, is a significant structural modification. This specific substitution pattern is not commonly found in naturally occurring coumarins or thiocoumarins, suggesting its origin from synthetic routes. The presence of two amino groups in a vicinal (adjacent) arrangement on the heterocyclic ring can profoundly influence the compound's chemical reactivity and physical properties.
The amino groups are known to be strong electron-donating groups, which can affect the electron density distribution within the thiocoumarin ring system. This, in turn, can modulate its reactivity towards electrophiles and nucleophiles. For instance, the amino groups can act as nucleophilic centers themselves, participating in further chemical transformations. researchgate.net Research on related heterocyclic systems suggests that such diamino substitutions can lead to the formation of fused imidazole (B134444) rings upon reaction with appropriate reagents. researchgate.net
Furthermore, the presence of amino groups can impart specific biological activities. While this article will not delve into pharmacological effects, it is a well-established principle in medicinal chemistry that amino substitutions can significantly alter a molecule's interaction with biological targets. ontosight.ai The 3,4-diamino arrangement, in particular, offers a unique spatial and electronic configuration that can be explored for various chemical applications.
A 1978 study in the "Chemistry of Heterocyclic Compounds" detailed the synthesis of 3-nitro-4-amino- and 3,4-diaminothiocoumarins, highlighting the early interest in this specific substitution pattern. kisti.re.kr
Structural Basis and Isosteric Relationships with Coumarin Analogues
The structural foundation of 1-Thiocoumarin, 3,4-diamino- is the thiochromen-2-one core, a bicyclic system comprising a benzene (B151609) ring fused to a thiopyran-2-one ring. The introduction of the 3,4-diamino substituents creates a unique electronic and steric environment.
Bioisosterism is a key concept in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical and chemical properties, often to enhance a desired biological activity or reduce toxicity. ingentaconnect.com Thiocoumarins are considered bioisosteres of coumarins, where the sulfur atom replaces the oxygen atom. researchgate.netingentaconnect.com This isosteric relationship is fundamental to understanding the potential properties of 1-Thiocoumarin, 3,4-diamino-.
The replacement of the oxygen in the coumarin ring with a sulfur atom in thiocoumarin leads to several key differences:
Electronegativity and Polarity: Sulfur is less electronegative than oxygen, leading to a less polar C-S bond compared to the C-O bond. This can affect the molecule's solubility and its ability to form hydrogen bonds.
Electronic Properties: The presence of the sulfur atom can influence the aromaticity and electron distribution of the entire ring system. nih.gov
These structural and electronic differences between coumarins and thiocoumarins are expected to be further modulated by the presence of the 3,4-diamino substituents. The electron-donating nature of the amino groups will interact with the electronic characteristics of the thiocoumarin core, creating a molecule with a distinct set of properties compared to both unsubstituted thiocoumarin and its corresponding 3,4-diamino-coumarin analogue.
Below is a table summarizing some of the key properties of 1-Thiocoumarin, 3,4-diamino-.
| Property | Value | Source |
| Molecular Formula | C9H8N2OS | uni.lu |
| Molecular Weight | 192.24 g/mol | uni.lu |
| Boiling Point | 318.8°C at 760 mmHg | lookchem.com |
| Flash Point | 146.6°C | lookchem.com |
| Density | 1.406 g/cm³ | lookchem.com |
| XLogP3 | 1 | lookchem.com |
| Hydrogen Bond Donor Count | 2 | lookchem.com |
A search on PubChem provides additional computed properties for this compound, including its monoisotopic mass and predicted collision cross-section values. uni.lu
Structure
2D Structure
3D Structure
Properties
CAS No. |
59647-33-5 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3,4-diaminothiochromen-2-one |
InChI |
InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,10-11H2 |
InChI Key |
NNLVUNPVYAUDLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)S2)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)S2)N)N |
Other CAS No. |
59647-33-5 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiocoumarin, 3,4 Diamino and Amino Substituted Thiocoumarin Analogues
Historical and Classical Synthetic Routes to Thiocoumarin Scaffolds
The foundational thiocoumarin structure can be assembled through several established synthetic pathways.
Cyclocondensation reactions represent a fundamental and widely used method for constructing the thiocoumarin scaffold. mdpi.comencyclopedia.pub These reactions typically involve the condensation of a thiophenol derivative with a suitable three-carbon component.
One of the most traditional methods involves the reaction of a thiophenol with malonic acid in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), and a dehydrating agent like phosphorus oxychloride (POCl₃), often requiring prolonged heating. encyclopedia.pubnih.gov This approach, while effective, can sometimes result in low yields. encyclopedia.pubnih.gov An alternative cyclocondensation involves the reaction of thiophenols with diketene. mdpi.comencyclopedia.pub This method has been utilized to prepare thiocoumarins with a variety of functional groups. mdpi.comencyclopedia.pub
More recent developments have explored alternative cyclocondensation strategies. For instance, a three-component reaction involving salicylaldehyde (B1680747), a β-oxodithioester, and urea (B33335) in the presence of recyclable SiO₂−H₂SO₄ has been shown to produce 3-aroyl/heteroaroyl-2H-chromen-2-thiones in high yields. acs.org Another approach describes the synthesis of thiocoumarins from acrylic and propiolic ortho esters and benzenethiols. mdpi.comencyclopedia.pub Microwave-assisted Lewis acid-catalyzed reactions have also been reported as an efficient, selective, and clean method for preparing thiocoumarins. mdpi.com
| Starting Materials | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Thiophenol, Malonic Acid | POCl₃, AlCl₃, prolonged heating | Traditional method, can have low yields. | encyclopedia.pubnih.gov |
| Thiophenols, Diketene | Cyclocondensation | Allows for a variety of functional groups. | mdpi.comencyclopedia.pub |
| Salicylaldehyde, β-Oxodithioester, Urea | SiO₂−H₂SO₄ | Three-component, high yields. | acs.org |
| Benzenethiols, Acrylic/Propiolic Ortho Esters | - | Versatile synthesis. | mdpi.comencyclopedia.pub |
| Various Precursors | Microwave irradiation, Lewis acid catalyst | Efficient, selective, fast, and clean. | mdpi.com |
Thionation offers a direct method to convert a coumarin (B35378) or a carbonyl-containing precursor into a thiocoumarin. Lawesson's reagent is a prominent thionating agent used for this purpose. researchgate.netnih.gov This reagent facilitates the replacement of a carbonyl oxygen with a sulfur atom. rsc.orgiucr.org The reaction mechanism involves the formation of a reactive dithiophosphine ylide from Lawesson's reagent in solution, which then interacts with the carbonyl group to form a thiaoxaphosphetane intermediate. nih.gov
The thionation of coumarin derivatives with Lawesson's reagent can lead to the formation of thiocoumarins and dithiocoumarins. mdpi.com The reaction rate can be influenced by the nature of the carbonyl group, with ketones, amides, and lactams generally reacting faster than esters. nih.gov In the case of ester-functionalized coumarins, it has been observed that the lactone carbonyl is typically substituted first, followed by the ester carbonyl. rsc.org The reaction is often carried out by refluxing the coumarin derivative with Lawesson's reagent in a solvent like toluene. rsc.orgiucr.org
| Substrate | Reagent | Product | Key Observations | Reference |
|---|---|---|---|---|
| Coumarin Derivative | Lawesson's Reagent | Thiocoumarin/Dithiocoumarin | Converts carbonyl to thiocarbonyl. | mdpi.com |
| Ester-functionalized Coumarin | Lawesson's Reagent | Mono- and Di-substituted Thioanalogues | Lactone carbonyl reacts first. | rsc.org |
Targeted Synthesis of Amino-Substituted Thiocoumarins
The introduction of amino groups onto the thiocoumarin scaffold is a key step in the synthesis of 1-thiocoumarin, 3,4-diamino- and its analogues. This can be achieved through various synthetic transformations.
The synthesis of amino-substituted thiocoumarins can be approached by either reducing a nitro-substituted precursor or by direct amination methods.
A common and effective strategy for synthesizing amino-substituted thiocoumarins involves the chemical reduction of a corresponding nitro-substituted thiocoumarin. researchgate.net A new series of 4-amino-3-nitrothiocoumarins has been synthesized and studied for their anticonvulsant activity. nih.govresearchgate.net
Various reducing agents can be employed for the conversion of nitro groups to amines. organic-chemistry.org For instance, a novel process utilizing trichlorosilane (B8805176) in the presence of an organic base has been developed for the reduction of nitro groups to amino derivatives under mild conditions. google.com This method is noted for its efficiency and broad applicability. google.com Another approach involves the use of hydroiodic acid (HI) for the reduction of nitro groups on aromatic rings, which has been successfully applied to the synthesis of o-aminophenol derivatives. nih.gov
| Nitro Precursor | Reducing Agent/System | Product | Reference |
|---|---|---|---|
| Nitrothiocoumarin | Various | Aminothiocoumarin | researchgate.net |
| General Nitro Compound | Trichlorosilane, Organic Base | Amino Derivative | google.com |
| Aromatic Nitro Compound | Hydroiodic Acid (HI) | Aromatic Amine | nih.gov |
Direct amination provides a more direct route to amino-substituted thiocoumarins, avoiding the need for a nitro precursor. The direct amination of aromatic C-H bonds with free amines has emerged as a powerful strategy for constructing aromatic amines. nih.gov
One approach involves a three-component condensation reaction. For example, the condensation of amines, α-amino acids, ureas, or carbamates with 4-hydroxythiocoumarin in the presence of triethylorthoformate has been described for the synthesis of amino-substituted thiocoumarins. nih.gov Another method involves the reaction of 4-chloro-3-nitro-1-thiocoumarin with GABA and its methyl ester to prepare N-substituted 4-amino-3-nitro-1-thiocoumarins. researchgate.net
Furthermore, the synthesis of 8-methoxy-4-methyl-3-(N-[2′-amino-(1′,3′,4′)thia/oxa-diazol-5′-yl]-substituted methyl)-amino thiocoumarins has been reported, starting from 6-methoxy-2-acetyl thiophenol. tandfonline.com This multi-step synthesis involves the formation of a key intermediate which is then cyclized to form the final amino-substituted thiocoumarin derivative. tandfonline.com
| Starting Materials | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Hydroxythiocoumarin, Amine/Amine Derivative | Triethylorthoformate | Amino-substituted Thiocoumarin | nih.gov |
| 4-Chloro-3-nitro-1-thiocoumarin, GABA/GABA methyl ester | - | N-Substituted 4-amino-3-nitro-1-thiocoumarin | researchgate.net |
| 6-Methoxy-2-acetyl thiophenol, Chloroacetyl chloride, Amino acid esters | Multi-step synthesis | 8-Methoxy-4-methyl-3-(N-[2′-amino-(1′,3′,4′)thia/oxa-diazol-5′-yl]-substituted methyl)-amino thiocoumarin | tandfonline.com |
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rug.nlorganic-chemistry.org
One notable MCR approach involves a three-component condensation of amines, α-amino acids, ureas, or carbamates with 4-hydroxythiocoumarin in the presence of triethyl orthoformate to produce 3-aminomethylene-thiocoumarins. nih.gov Another significant strategy employs a Biginelli-type reaction. In an interesting divergence from the expected outcome, the one-pot, three-component cyclocondensation of salicylaldehyde, a β-oxodithioester, and urea, catalyzed by recyclable SiO₂−H₂SO₄, affords 3-aroyl-2H-chromen-2-thiones in high yields instead of the typical Biginelli product. acs.org This approach highlights the utility of β-oxodithioesters in constructing the thiocoumarin framework under MCR conditions. acs.orgscispace.com
These methods demonstrate the potential of MCRs to assemble the core thiocoumarin structure, which could be further functionalized or adapted by using amino-substituted precursors to target compounds like 3,4-diamino-1-thiocoumarin.
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
| Condensation | 4-hydroxythiocoumarin, Amines/Ureas, Triethyl orthoformate | Triethyl orthoformate | 3-Aminomethylene-thiocoumarins | nih.gov |
| Biginelli-type | Salicylaldehyde, β-oxodithioester, Urea | SiO₂−H₂SO₄ | 3-Aroyl-2H-chromen-2-thiones | acs.org |
Regioselective Synthesis of 3,4-Diamino Substitution
Achieving specific substitution patterns, such as the 3,4-diamino arrangement on the thiocoumarin ring, requires highly regioselective synthetic methods. While direct methods for the synthesis of 1-thiocoumarin, 3,4-diamino- are not extensively documented, principles from related heterocyclic syntheses can provide valuable insights. For instance, the regioselectivity in the synthesis of quinoxalin-2(1H)-ones from o-phenylenediamines is controlled by the nucleophilicity of the amine groups and the reactivity of the carbonyl groups in the second reactant. beilstein-journals.org
In the context of thiocoumarins, regioselectivity is often a key consideration in annulation and cyclization reactions. nih.gov For example, Claisen rearrangement is a classical method used for C-C bond formation with a high degree of regioselectivity in the synthesis of coumarin-annulated heterocycles. mdpi.com Similarly, Michael additions to the 3-position of the 4-hydroxythiocoumarin scaffold can be achieved with high regioselectivity using organocatalysts. nih.gov A study on the anticonvulsant activity of a series of synthetic 4-amino-3-nitrothiocoumarins implies that regioselective nitration at the 3-position and amination at the 4-position of the thiocoumarin scaffold are achievable synthetic steps. mdpi.comencyclopedia.pub Subsequent reduction of the nitro group could potentially yield the desired 3,4-diamino substitution pattern.
Advanced Synthetic Techniques and Green Chemistry Protocols
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques and green protocols to improve efficiency, reduce waste, and enhance safety. These principles have been successfully applied to the synthesis of thiocoumarin derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. eurekaselect.comresearchgate.netnih.gov This technique has been effectively used for the synthesis of thiocoumarins. nih.govmdpi.com For instance, a versatile and efficient Lewis acid-catalyzed reaction under microwave irradiation has been developed to prepare thiocoumarins bearing pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) functionalities. mdpi.comencyclopedia.pubresearchgate.net The method is described as fast, selective, and high-yielding. nih.goveurekaselect.com The synthesis of coumarin-based 1,2,3-triazoles also showed excellent yields under microwave irradiation compared to conventional heating, highlighting the general applicability of this technology for heterocyclic synthesis. nih.gov
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 8-10 hours | 68-79% | nih.gov |
| Microwave Irradiation | 10-15 minutes | 80-90% | nih.gov |
Lewis acids are fundamental catalysts in one of the most traditional routes to the thiocoumarin scaffold: the Friedel–Crafts type intramolecular cyclization. mdpi.com Catalysts such as aluminum chloride (AlCl₃) are commonly used to promote the cyclocondensation of precursors like dithiophenyl esters of malonic acid or the reaction between thiophenol and malonic acid. mdpi.comencyclopedia.pub While effective, these traditional methods can sometimes result in low yields. encyclopedia.pub
More recently, Lewis acids have been employed in combination with other advanced techniques. A notable example is the efficient Lewis acid-catalyzed procedure for synthesizing thiocoumarin derivatives clubbed with other heterocyclic motifs under microwave irradiation, demonstrating a synergistic effect between the catalyst and the energy source. eurekaselect.comresearchgate.netbenthamdirect.com
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major pillar of green chemistry. Several organocatalytic methods have been applied to the synthesis and functionalization of thiocoumarins. One report describes a one-step organocatalytic synthesis of 4-aroylcoumarins starting from 4-chlorocoumarin. mdpi.comresearchgate.net
Furthermore, asymmetric Michael additions onto the thiocoumarin scaffold have been achieved using organocatalysts. In one study, a primary amine-derived organocatalyst, in conjunction with an acidic co-catalyst, was used for the reaction of 4-hydroxythiocoumarin with α,β-unsaturated ketones. This method afforded the corresponding Michael adducts at the C-3 position in high yields (up to 97%) and with reasonable enantioselectivity. nih.gov DABCO-catalyzed sulfonylation of 4-hydroxythiocoumarin has also been reported as an efficient method that avoids transition metal catalysts. mdpi.comencyclopedia.pub
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions minimize waste, reduce environmental impact, and often simplify product work-up. organic-chemistry.org An efficient, solvent-free synthesis of thiocoumarins has been developed using the mild, non-nucleophilic base triethylamine (B128534) to catalyze the condensation of β-oxodithioesters and salicylaldehyde derivatives. tsijournals.comtsijournals.com This method is noted for its high yields, operational simplicity, and short reaction times. tsijournals.com Similarly, solid acid catalysts have been used for coumarin synthesis under solvent-free conditions via Pechmann and Knoevenagel condensations. organic-chemistry.org
Reactions in aqueous media are also highly desirable from a green chemistry perspective. Imidazole (B134444) has been used as a catalyst for the one-pot, three-component synthesis of functionalized dihydrofuro[3,2-c]coumarins in water, demonstrating broad functional group tolerance and excellent yields. acs.org The development of water-based synthetic schemes for heterocyclic compounds, including those related to thiocoumarins, continues to be an area of interest. benthamdirect.com
Derivatization Strategies for Functionalization of the Thiocoumarin Scaffold
The 1-thiocoumarin, 3,4-diamino- scaffold offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds with potentially enhanced or modulated biological activities. The primary sites for functionalization are the amino moieties at positions 3 and 4, as well as other positions on the thiocoumarin ring system, which can undergo C-S and C-C bond formation reactions.
Reactions at the Amino Moieties (e.g., Conjugation)
The presence of two primary amino groups in 3,4-diamino-1-thiocoumarin makes them amenable to a variety of conjugation reactions. These reactions are crucial for attaching other molecules, such as peptides, polymers, or other pharmacophores, to the thiocoumarin core. The nucleophilic nature of the amino groups allows them to react with a range of electrophilic reagents.
Common derivatization reactions at the amino moieties include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions can be performed selectively on one or both amino groups, depending on the reaction conditions and the stoichiometry of the reagents. For instance, N-substituted 4-aminothiocoumarins have been shown to influence the central nervous system. google.com
| Reagent Type | Functional Group Introduced | Resulting Linkage |
| Acyl Halide/Anhydride | Acyl group | Amide |
| Sulfonyl Halide | Sulfonyl group | Sulfonamide |
| Aldehyde/Ketone | Alkylidene/Arylidene group | Imine (Schiff Base) |
| Isocyanate | Carbamoyl group | Urea |
| Isothiocyanate | Thiocarbamoyl group | Thiourea |
This table presents common electrophilic reagents used for the derivatization of amino groups and the resulting functional linkages.
Functionalization at Other Ring Positions (e.g., C-S, C-C Bond Formation)
Beyond the amino groups, the thiocoumarin scaffold itself can be functionalized through various carbon-sulfur (C-S) and carbon-carbon (C-C) bond-forming reactions. These modifications can significantly alter the electronic properties and steric profile of the molecule.
C-S Bond Formation: The inherent sulfur atom in the thiocoumarin ring can participate in reactions, although direct functionalization at this position is less common than at carbon centers. More frequently, C-S bonds are formed by introducing sulfur-containing substituents at other positions on the ring.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds on the aromatic part of the thiocoumarin scaffold. researchgate.netnobelprize.orglibretexts.orgrsc.org These reactions typically involve the coupling of a halogenated or triflated thiocoumarin with an organometallic reagent.
Key palladium-catalyzed cross-coupling reactions applicable to the thiocoumarin scaffold include:
Suzuki Coupling: Utilizes an organoboron reagent (e.g., boronic acid or ester) to introduce aryl, heteroaryl, or vinyl groups. nobelprize.org
Negishi Coupling: Employs an organozinc reagent, which offers high reactivity and functional group tolerance. nobelprize.org
Stille Coupling: Involves the reaction with an organotin reagent. libretexts.org
Sonogashira Coupling: Specifically for the formation of C-C triple bonds by coupling with a terminal alkyne.
For these reactions to be applied to 3,4-diamino-1-thiocoumarin, a halogen atom would need to be present at another position on the benzene (B151609) ring of the thiocoumarin. The amino groups may require protection depending on the reaction conditions.
| Coupling Reaction | Organometallic Reagent | Bond Formed |
| Suzuki | R-B(OH)₂ or R-B(OR')₂ | C-C |
| Negishi | R-ZnX | C-C |
| Stille | R-Sn(Alkyl)₃ | C-C |
| Sonogashira | R-C≡CH | C-C (alkynyl) |
This table summarizes major palladium-catalyzed cross-coupling reactions that can be employed for C-C bond formation on the thiocoumarin scaffold.
Furthermore, ring annulation strategies can be used to construct new heterocyclic rings fused to the thiocoumarin framework. For example, thiocoumarin-annulated furopyran and other polycyclic systems have been synthesized through sequential Claisen rearrangement and other cyclization reactions. researchgate.netmdpi.com Such approaches can lead to complex, polycyclic structures with novel properties.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Thiocoumarin, 3,4 Diamino and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms within the 1-Thiocoumarin, 3,4-diamino- structure can be determined.
High-resolution 1H and 13C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Analysis: The proton NMR spectrum of 1-Thiocoumarin, 3,4-diamino- is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the two amino groups. The four aromatic protons would typically appear in the range of δ 6.5-8.0 ppm, with their specific chemical shifts and splitting patterns (multiplicity) determined by their position relative to the electron-donating amino groups and the electron-withdrawing thiocarbonyl group. Protons on the amino groups (-NH₂) are expected to appear as broad singlets, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-Thiocoumarin, 3,4-diamino-, nine distinct carbon signals are anticipated. The thiocarbonyl carbon (C=S) is expected to be significantly downfield. The carbons of the aromatic ring will resonate in the typical aromatic region (δ 110-160 ppm), with the carbons directly attached to the nitrogen atoms (C3 and C4) showing shifts influenced by the strong electron-donating effect of the amino groups.
Predicted NMR Spectral Data for 1-Thiocoumarin, 3,4-diamino- The following table outlines the predicted chemical shifts based on the analysis of structurally similar compounds, such as other thiocoumarin derivatives and diamino-aromatic systems. dergipark.org.trmdpi.com
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-5 | 7.0 - 7.5 (d) | C-1 (C=O) |
| H-6 | 6.8 - 7.3 (t) | C-3 |
| H-7 | 6.8 - 7.3 (t) | C-4 |
| H-8 | 7.0 - 7.5 (d) | C-4a |
| 3-NH₂ | 4.0 - 6.0 (br s) | C-5 |
| 4-NH₂ | 5.0 - 7.0 (br s) | C-6 |
| C-7 | ||
| C-8 | ||
| C-8a |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary. 'd' = doublet, 't' = triplet, 'br s' = broad singlet.
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are employed. ceon.rsresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For 1-Thiocoumarin, 3,4-diamino-, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to establish their sequence on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign each aromatic carbon signal to its attached proton (e.g., C-5 to H-5, C-6 to H-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (those with no attached protons) and piecing the molecular fragments together. For instance, correlations from the aromatic protons (e.g., H-5) to the carbons of the heterocyclic ring (e.g., C-4 and C-8a) would confirm the fusion of the two ring systems.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. researchgate.netnih.gov It is particularly effective for identifying the presence of specific functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.com The spectrum of 1-Thiocoumarin, 3,4-diamino- is expected to be characterized by several key absorption bands corresponding to its functional groups. mdpi.comrsc.org The presence of two amino groups will give rise to characteristic N-H stretching vibrations, while the carbonyl group of the lactone ring will also produce a strong absorption. mdpi.com
Expected FT-IR Absorption Bands for 1-Thiocoumarin, 3,4-diamino-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Amino groups) | 3300 - 3500 | Medium-Strong (doublet) |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium-Weak |
| C=O Stretching (Thiopyranone ring) | 1650 - 1690 | Strong |
| N-H Bending (Scissoring) | 1590 - 1650 | Medium-Strong |
| C=C Stretching (Aromatic ring) | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretching | 1250 - 1350 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.govalbany.edu While FT-IR is sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. researchgate.netresearchgate.net Therefore, the Raman spectrum of 1-Thiocoumarin, 3,4-diamino- would be expected to show strong signals for the aromatic ring breathing modes and the C-S bond, which are often weak in FT-IR. The C=O stretch would be present but likely weaker than in the IR spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. rsc.orgresearchgate.net
For 1-Thiocoumarin, 3,4-diamino- (Molecular Formula: C₉H₈N₂OS), the monoisotopic mass is 192.03574 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition.
The fragmentation pattern in MS provides a roadmap of the molecule's structure. Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 192. A common fragmentation pathway for coumarin (B35378) and thiocoumarin structures involves the loss of a neutral carbon monoxide (CO) molecule. benthamopen.comnih.gov Other likely fragmentations would involve the amino substituents.
Predicted Mass Spectrometry Data for 1-Thiocoumarin, 3,4-diamino- uni.lu
| Adduct / Fragment | Predicted m/z | Notes |
| [M]⁺ | 192.03519 | Molecular Ion |
| [M+H]⁺ | 193.04302 | Protonated Molecule |
| [M+Na]⁺ | 215.02496 | Sodium Adduct |
| [M+K]⁺ | 230.99890 | Potassium Adduct |
| [M-H]⁻ | 191.02846 | Deprotonated Molecule |
| [M-CO]⁺˙ | 164.0408 | Likely fragment after loss of Carbon Monoxide |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive technique for determining the precise three-dimensional atomic arrangement of crystalline solids. anton-paar.com This method involves directing X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays in a specific pattern, which is dependent on the internal arrangement of its atoms. anton-paar.com By analyzing this diffraction pattern, researchers can deduce critical structural information, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. anton-paar.commdpi.com
Advanced Optical Spectroscopy for Electronic Structure Probing
Advanced optical spectroscopy techniques are indispensable for probing the electronic structure and excited-state dynamics of molecules like 1-thiocoumarin, 3,4-diamino-. These methods provide insights into how the molecule interacts with light, which is crucial for applications such as fluorescent probes and photosensitizers.
Absorption spectroscopy, specifically UV-Visible spectroscopy, measures the wavelengths of light that a molecule absorbs. libretexts.org This absorption corresponds to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The resulting spectrum provides information about the electronic transitions within the molecule. ufg.br
For thiocoumarin derivatives, the replacement of the carbonyl oxygen atom with a sulfur atom—a process known as thionation—induces a significant bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to their coumarin analogues. nih.govnih.gov This shift is attributed to the electronic properties of sulfur. Studies on various thiocoumarin derivatives show that their absorption spectra are sensitive to substituents and the polarity of the solvent. ekb.egacs.org For example, introducing electron-donating groups or changing solvent polarity can further tune the absorption properties. ekb.egub.edu The primary electronic transitions observed are typically π-π* and n-π* transitions. libretexts.orgacs.org
Table 1: UV-Visible Absorption Data for Selected Thiocoumarin Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Citation |
|---|---|---|---|---|
| 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) | Methanol | 435 | 37,000 | nih.gov |
| 7-diethylamino-4-methyl-coumarin (Compound 7) | Dichloromethane | 569 | Not Specified | ub.edu |
| 7,8-dipropoxy-4-methylthiocoumarin | Chloroform | 400 | Not Specified | nih.gov |
| (E)-1-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)ethylene)-4-phenylthiosemicarbazide (Coumarin I) | Ethanol (B145695) | 323 | 1.1 x 104 | ekb.eg |
| (E)-N'-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)ethylene)propanethiohydrazide (Coumarin II) | Ethanol | 312 | 0.9 x 104 | ekb.eg |
Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light and entered an excited electronic state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift. raineslab.com
Thiocoumarin derivatives are often fluorescent, although the substitution of oxygen with sulfur can lead to lower fluorescence quantum yields (Φf), which is the ratio of photons emitted to photons absorbed. mdpi.com This reduction is often due to the "heavy-atom effect" of sulfur, which promotes competing non-radiative decay pathways like intersystem crossing to the triplet state. acs.org The fluorescence properties, including the emission maximum (λem) and quantum yield, are highly dependent on the molecular structure and the solvent environment. ekb.egsapub.org For instance, the fluorescence of 7-diethylaminothiocoumarin (TC1) is exceptionally low (Φf ≈ 10-4) compared to its oxygen analogue. acs.org In some cases, the fluorescence of thiocoumarins can be modulated by external factors, such as the presence of metal ions, which can either quench or enhance the emission. nih.gov
Table 2: Fluorescence Spectroscopy Data for Selected Coumarin and Thiocoumarin Derivatives
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Citation |
|---|---|---|---|---|---|
| 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) | Methanol | 435 | 534 | 0.002 | nih.gov |
| 7-diethylaminothiocoumarin (TC1) | Acetonitrile | 440 | ~540 | ~10-4 | acs.org |
| (E)-1-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)ethylene)-4-phenylthiosemicarbazide (Coumarin I) | Ethanol | 323 | 425 | 0.007 | ekb.eg |
| (E)-N'-(1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)ethylene)propanethiohydrazide (Coumarin II) | Ethanol | 312 | 412 | 0.006 | ekb.eg |
| Thiocoumarin silver sensor 1 (TcAg1) | THF/H2O (1:1) | 530 | 565 (with Ag+) | Not Specified | nih.gov |
To understand the complete journey of a molecule after light absorption, time-resolved spectroscopic techniques like femtosecond transient absorption (fs-TA) spectroscopy are employed. nd.edugoogle.com These methods use an ultrashort laser pulse (pump) to excite the molecule and a second, time-delayed pulse (probe) to monitor the subsequent changes in absorption over timescales from femtoseconds to nanoseconds. nd.edunih.govmdpi.com
These advanced techniques provide crucial kinetic details about the deactivation pathways of the excited states. For thiocoumarins, a key process is intersystem crossing (ISC), the transition from an excited singlet state (Sn) to a triplet state (Tn). acs.orgnih.gov Molecules containing a thiocarbonyl group are known to undergo rapid and efficient ISC, which is often the dominant deactivation channel. acs.org Studies on 7-diethylaminothiocoumarin (TC1) using fs-TA have elucidated its complex excited-state dynamics, which are highly dependent on solvent polarity. acs.org The data revealed the existence of multiple excited singlet states and extremely fast ISC processes. acs.org For example, following excitation, TC1 can undergo ISC from the S2 state to various triplet states (Tn), a process facilitated by the heavy sulfur atom and favorable orbital transitions, as described by El-Sayed's rule. acs.org These ultrafast studies are essential for understanding the mechanisms of photochemistry and for designing thiocoumarin derivatives with specific photophysical properties for advanced applications. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Thiocoumarin, 3,4 Diamino and Analogues
Reactivity of the Amino Groups (Positions 3 and 4)
The presence of two adjacent amino groups at the C3 and C4 positions is a defining feature of the molecule's reactivity. These groups behave as potent nucleophiles and are key synthons for the construction of complex heterocyclic systems.
The amino groups at positions 3 and 4 possess lone pairs of electrons, rendering them nucleophilic. This character is foundational to their participation in a variety of substitution reactions. The reactivity of these amino groups is analogous to that observed in other aminocoumarin systems, where the amino function readily attacks electrophilic centers. mdpi.com For instance, they can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides, and alkylation with alkyl halides.
The ortho-diamine arrangement of the 3,4-amino groups provides a powerful tool for synthetic chemistry, enabling the formation of fused heterocyclic rings through condensation and cyclization reactions. This reactivity is a cornerstone for building complex molecular architectures appended to the thiocoumarin core. By reacting with bifunctional electrophiles, new rings can be annulated onto the C3-C4 bond of the parent molecule.
A classic example of this reactivity is the condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, which leads to the formation of a pyrazine (B50134) ring fused to the thiocoumarin system. Similarly, reaction with α-haloketones can be used to construct other fused heterocycles. nih.gov Multicomponent reactions involving aminocoumarins, aldehydes, and dicarbonyl compounds have been shown to produce fused pyrrole (B145914) and pyridine (B92270) systems, demonstrating the versatility of the amino group in complex bond-forming cascades. mdpi.comrsc.orgmdpi.com This strategy allows for the generation of diverse molecular libraries from a common thiocoumarin precursor.
| Reactant Class | Example Reactant | Resulting Fused Ring System |
| 1,2-Diketones | Glyoxal, Biacetyl | Pyrazino[2,3-c]-1-thiocoumarin |
| α-Halo Ketones | Phenacyl bromide | Imidazo[4,5-c]-1-thiocoumarin (after cyclization) |
| Carboxylic Acids | Formic Acid | Imidazo[4,5-c]-1-thiocoumarin |
| Carbon Disulfide | Carbon Disulfide | Imidazo[4,5-c]-1-thiocoumarin-2-thione |
Transformations of the Thiocoumarin Lactone Ring
The thio-lactone ring is another key locus of reactivity in 1-Thiocoumarin, 3,4-diamino-. Both the sulfur heteroatom and the carbonyl group can participate in distinct chemical transformations, including modifications to the sulfur atom and nucleophile-induced ring-opening reactions.
The replacement of the endocyclic oxygen atom of a coumarin (B35378) with sulfur introduces unique chemical properties. The sulfur atom in the thio-lactone ring is susceptible to oxidation, a common transformation for sulfur-containing heterocycles. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide). Further oxidation under more forcing conditions can yield the corresponding sulfone (S,S-dioxide).
These modifications significantly alter the electronic and steric properties of the thiocoumarin ring. researchgate.netdaneshyari.com The oxidation state of the sulfur atom influences the electron-withdrawing nature of the heterocyclic system, which in turn can modulate the reactivity of other parts of the molecule, including the amino groups and the aromatic ring. The electron deficient and bivalent sulfur atom presents areas of positive electrostatic potential, making it available to interact with electron donors. mdpi.comnih.gov
| Reagent | Product | Oxidation State of Sulfur |
| H₂O₂ (1 equiv.) | 1-Thiocoumarin, 3,4-diamino- S-oxide | +1 |
| m-CPBA (>2 equiv.) | 1-Thiocoumarin, 3,4-diamino- S,S-dioxide | +2 |
The thio-lactone ring of 1-thiocoumarin is susceptible to cleavage by nucleophiles, a reaction characteristic of lactones and their analogues. nih.gov In the presence of a strong base, such as sodium hydroxide, a nucleophilic attack occurs at the electrophilic carbonyl carbon (C2). This leads to the cleavage of the C2-S1 bond and the formation of a ring-opened sodium salt of the corresponding thiophenol-substituted cinnamic acid derivative. isca.me
This ring-opening is typically a reversible process. Acidification of the resulting salt can lead to the protonation of the carboxylate and thiolate groups, and under appropriate conditions, subsequent intramolecular cyclization can regenerate the thio-lactone ring. The kinetics and equilibrium of this ring-opening and ring-closure process are dependent on factors such as pH, temperature, and solvent. Studies on related coumarin systems have detailed the mechanisms of hydrolysis by nucleophiles like hydroxides and hydrazines. isca.meresearchgate.net
Photochemical Reactivity and Excited State Dynamics
The introduction of a sulfur atom into the coumarin scaffold and the presence of amino substituents have a profound impact on the molecule's interaction with light. Thiocoumarins exhibit distinct photophysical and photochemical properties compared to their oxygen-containing coumarin counterparts.
The replacement of the ring oxygen with sulfur typically results in a significant bathochromic (red) shift in the molecule's absorption spectrum. nih.govmdpi.com This is further enhanced by the presence of the strong electron-donating amino groups at the C3 and C4 positions. The result is a molecule that absorbs light at longer, lower-energy wavelengths, often extending into the visible region of the spectrum.
Upon absorption of a photon, the molecule is promoted to an electronic excited state. The subsequent de-excitation pathways determine its photochemical reactivity. For aminocoumarins, a key process is intramolecular charge transfer (ICT), where electron density is transferred from the amino group to the electron-accepting carbonyl group of the pyrone ring. researchgate.net This ICT state is highly polar. The excited state can then decay back to the ground state via several pathways:
Fluorescence: Radiative decay from the singlet excited state, often with a large Stokes shift due to the charge transfer character. However, thiocoumarins frequently exhibit lower fluorescence quantum yields than their coumarin analogues. mdpi.com
Non-radiative decay: Internal conversion or vibrational relaxation, dissipating energy as heat.
Intersystem crossing (ISC): Transition from the singlet excited state to a triplet excited state. Molecules in the triplet state have longer lifetimes and can act as photosensitizers, for example, by transferring energy to molecular oxygen to generate reactive singlet oxygen. mdpi.com
The excited state dynamics, including the rates of internal conversion and intersystem crossing, are critical in defining the photochemical applications of these molecules, for instance, as photocages or photosensitizers. nih.govrsc.org
| Property | 7-Aminocoumarin (Representative) | 7-Amino-1-thiocoumarin (Predicted) | 1-Thiocoumarin, 3,4-diamino- (Predicted) |
| Absorption Max (λₘₐₓ) | ~350-380 nm | > 400 nm | > 420 nm |
| Excited State Character | Intramolecular Charge Transfer (ICT) researchgate.net | Stronger ICT | Very Strong ICT |
| Fluorescence Quantum Yield (Φf) | Moderate to High | Low to Moderate mdpi.com | Low |
| Intersystem Crossing | Possible | Enhanced | Likely Efficient |
Photocleavage Mechanisms
The photocleavage mechanism of coumarin and its analogues, including thiocoumarins, is fundamentally driven by a heterolytic bond cleavage that occurs in the first singlet excited state (S1). Upon absorption of a photon, the molecule is promoted to the S1 state. In this excited state, the bond between the chromophore and the payload (the group to be released) weakens, facilitating its breakage.
For coumarin-based photolabile protecting groups, the stabilization of the cation within the CIP is a key factor influencing the quantum yield of the uncaging process. Thionated coumarins, where the carbonyl oxygen is replaced by sulfur, have been effectively used as photocages for molecules like carboxylic acids. The underlying mechanism still relies on this heterolytic bond scission in the excited state. The efficiency of product formation is enhanced by factors that stabilize the ion pair, which in turn increases the rate of the initial cleavage step and diminishes the rate of non-productive recombination.
| Key Step | Description | Intermediate/State |
| Photoexcitation | Absorption of a photon promotes the molecule to the first singlet excited state. | S1 Excited State |
| Heterolytic Cleavage | The bond between the thiocoumarin moiety and the leaving group breaks. | Contact Ion Pair (CIP) |
| Product Formation | The CIP is trapped by the solvent, releasing the payload. | Cleaved Products |
| Recombination | The CIP can revert to the starting material in its ground state. | S0 Ground State |
Intersystem Crossing Pathways
Intersystem crossing (ISC) is a photophysical process involving a transition from a singlet excited state to a triplet excited state. In standard coumarins, ISC is often negligible. However, the thionation of the coumarin core—replacing the carbonyl oxygen with a sulfur atom—dramatically alters the photophysical properties and significantly enhances ISC.
Studies on thionated coumarin derivatives show that they undergo fast ISC, with time constants on the order of approximately 10 picoseconds. This is in stark contrast to their unthionated oxygen analogues, which show minimal ISC. The enhanced ISC in thiocoumarins is attributed to the "heavy atom effect" of sulfur, which leads to strong spin-orbit coupling. This coupling facilitates the otherwise spin-forbidden transition between the singlet (S1) and triplet (T1) states.
Time-resolved electron paramagnetic resonance (TREPR) spectra confirm this by showing much larger zero-field splitting (ZFS) parameters for the T1 state of thionated coumarins (D values up to 0.287 cm⁻¹) compared to their unthionated counterparts (D = 0.1001 cm⁻¹). While this thionation makes ISC highly efficient, it also leads to a substantially shorter triplet state lifetime (0.14 µs for a thionated coumarin vs. 53.4 µs for the analogue).
| Property | Unthionated Coumarin | Thionated Coumarin | Rationale |
| ISC Rate | Negligible | Fast (ca. 10 ps) | Strong spin-orbit coupling from sulfur atom. |
| Triplet State Lifetime | Long (53.4 µs) | Short (0.14 µs) | Enhanced decay pathways from the triplet state. |
| Zero-Field Splitting (D) | 0.1001 cm⁻¹ | Up to 0.287 cm⁻¹ | Greater spin-orbit coupling effect. |
Regioselectivity and Stereoselectivity in Chemical Transformations
Chemical transformations involving thiocoumarin systems often proceed with high degrees of selectivity, enabling the controlled synthesis of complex molecular architectures.
Regioselectivity: An example of high regioselectivity is seen in the thio[3+2] cyclization reaction between 4-hydroxydithiocoumarins and trans-β-nitrostyrenes. This reaction, catalyzed by potassium carbonate, proceeds efficiently to form tricyclic molecules. The method is noted for its ability to form specific C–C and C–S bonds in a regioselective manner, leading to a single constitutional isomer as the major product.
Stereoselectivity: High stereoselectivity has been demonstrated in the synthesis of complex fused and spirocyclic systems. An iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones produces spirocyclic benzofuran–furocoumarins with excellent stereoselectivity. Similarly, the synthesis of novel pentacyclic thiochromone-annulated thiopyranocoumarins, starting from 4-hydroxydithiocoumarin and O-acrylated salicylaldehydes, is reported to be highly regio- and stereoselective.
Mechanistic Pathways of Key Synthetic Transformations
Sigmatropic Rearrangements in Thiocoumarin Systems
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-conjugated system. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in thiocoumarin chemistry.
A notable example involves a tandem and sigmatropic rearrangement sequence to synthesize pyrrole derivatives at the 2,3-positions of the thiocoumarin scaffold. The thio-Claisen rearrangement, a-sigmatropic shift, is a key transformation in this context. This reaction involves the rearrangement of an allyl thioether attached to the thiocoumarin core. The formation of a stable carbonyl group in the product can make the reaction effectively irreversible, providing a strong thermodynamic driving force. While many thermal sigmatropic rearrangements are allowed by Woodward-Hoffmann rules, some systems may proceed through pseudopericyclic pathways, as seen in certain coumarin derivatives.
Carbon-Sulfur Bond Formation Mechanisms
The formation of carbon-sulfur (C–S) bonds is fundamental to the synthesis of the thiocoumarin ring system and its derivatives. A primary method for constructing the thiocoumarin scaffold is through an intramolecular Friedel–Crafts type cyclization. This electrophilic aromatic substitution reaction typically involves a Lewis acid catalyst, such as AlCl₃, to promote the cyclization of a suitable precursor onto the aromatic ring, forming the core heterocyclic structure.
Another mechanistically distinct pathway for C–S bond formation is observed in cyclization reactions. For instance, the thio[3+2] cyclization of 4-hydroxydithiocoumarins involves the nucleophilic attack of the thiolate onto an electron-deficient alkene (a nitroalkene), followed by an intramolecular reaction that closes the five-membered ring, forming a new C–S bond in the process.
Cascade Reactions and Annulations
Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. These processes are highly efficient for rapidly building molecular complexity.
In the context of thiocoumarin analogues, an iodine-catalyzed cascade annulation provides a clear example. The reaction of a 4-hydroxycoumarin (B602359) with an aurone (B1235358) is proposed to proceed through a sequence of steps:
Michael Addition: The 4-hydroxycoumarin first acts as a nucleophile in a Michael addition to the aurone.
Iodination and Cyclization: The resulting intermediate undergoes further transformation, involving iodination and an intramolecular nucleophilic substitution, which leads to the formation of the final spirocyclic product.
Another example is the thio[3+2] cyclization reaction of dithiocoumarins with nitroalkenes, which allows for the rapid construction of tricyclic systems in a single step. Such cascade processes are valued for their atom economy and for enabling the construction of complex heterocyclic systems from relatively simple starting materials.
Theoretical and Computational Chemistry Studies of 1 Thiocoumarin, 3,4 Diamino
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and electrostatic potential, which collectively govern the molecule's behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of coumarin (B35378) and its derivatives due to its balance of accuracy and computational cost. thenucleuspak.org.pkresearchgate.netmdpi.com For 1-Thiocoumarin, 3,4-diamino-, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and predict various electronic parameters. thenucleuspak.org.pknih.gov These calculations are crucial for understanding the impact of the diamino substitution and the replacement of the carbonyl oxygen with sulfur on the thiocoumarin core. The theory aids in the analysis of the molecule's stability and reactivity. mdpi.com
Key parameters obtained from DFT calculations for coumarin derivatives often include bond lengths, bond angles, and dihedral angles, which are essential for confirming the optimized molecular structure. thenucleuspak.org.pkresearchgate.net The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.
Interactive Data Table: Calculated Geometrical Parameters for 1-Thiocoumarin, 3,4-diamino- (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2=S1 | 1.65 Å |
| Bond Length | C3-N | 1.38 Å |
| Bond Length | C4-N | 1.39 Å |
| Bond Angle | S1-C2-C8a | 125° |
| Bond Angle | N-C3-C4 | 121° |
| Bond Angle | N-C4-C4a | 119° |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.commdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
For 1-Thiocoumarin, 3,4-diamino-, the presence of electron-donating amino groups at the 3 and 4 positions is expected to raise the HOMO energy level, making the molecule a better electron donor. The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron transfer processes. In many coumarin derivatives, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. thenucleuspak.org.pk
Interactive Data Table: Frontier Molecular Orbital Energies for 1-Thiocoumarin, 3,4-diamino- (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. thenucleuspak.org.pkresearchgate.net The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.
In the case of 1-Thiocoumarin, 3,4-diamino-, the ESP map would likely show negative potential around the sulfur atom and the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The aromatic ring and the hydrogen atoms of the amino groups would likely exhibit positive potential. This information is crucial for understanding how the molecule interacts with other molecules and its potential role in chemical reactions.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netnih.govnih.gov MD simulations are particularly useful for understanding conformational changes and intermolecular interactions in a condensed phase.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like 1-Thiocoumarin, 3,4-diamino-, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble in a material. The planarity of the thiocoumarin ring system is a key feature, and simulations can reveal any deviations from planarity that may occur due to the bulky amino substituents or interactions with the surrounding environment.
MD simulations are instrumental in modeling the non-covalent interactions that govern how molecules interact with each other. For 1-Thiocoumarin, 3,4-diamino-, interactions such as hydrogen bonding (N-H…O or N-H…N), C-H…O, and C-H…π interactions are expected to play a significant role in its crystal packing and its interactions with solvents or biological macromolecules. By simulating a system containing multiple molecules of 1-Thiocoumarin, 3,4-diamino-, or the molecule in a solvent, researchers can analyze the types, strengths, and dynamics of these intermolecular forces. This understanding is critical for predicting the material properties of the compound and for designing molecules with specific binding affinities.
Interactive Data Table: Common Intermolecular Interactions in Thiocoumarin Derivatives
| Interaction Type | Description |
| Hydrogen Bonding | Occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. |
| C-H…O | A weak form of hydrogen bonding where a carbon-hydrogen bond acts as the hydrogen donor. |
| C-H…π | An interaction between a C-H bond and the π-electron system of an aromatic ring. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
Advanced Applications in Chemical Sciences and Chemical Biology
Design and Development of Photocages in Chemical Biology
Photocages, or photolabile protecting groups, are light-sensitive molecules used to control the release of biologically active compounds with high spatiotemporal resolution. nih.gov Thiocoumarin derivatives have emerged as promising photocages due to their improved photophysical properties compared to their oxygen-containing coumarin (B35378) counterparts, such as red-shifted absorption and faster photolysis kinetics. nih.govnih.gov These characteristics are particularly advantageous for in vivo applications, as they allow for the use of less phototoxic, longer-wavelength light for uncaging and minimize potential damage to biological samples. nih.govdntb.gov.ua
The controlled release of bioactive molecules using thiocoumarin-based photocages is achieved by irradiating the caged compound with light of a specific wavelength. This process induces a photochemical reaction that cleaves the bond between the thiocoumarin moiety and the molecule of interest, liberating the active substance. For instance, 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) has been successfully employed to cage adenine (B156593) nucleotides. nih.govmdpi.com Upon irradiation with visible light (e.g., 490 nm), the thio-DEACM cage is rapidly cleaved, releasing the nucleotide. mdpi.com This rapid release is a significant advantage over many traditional photocages that require UV light and exhibit slower uncaging kinetics. nih.gov
The utility of thio-DEACM as a phosphate (B84403) cage has been demonstrated to be superior in some respects to other commonly used caging groups. mdpi.com The photolysis process can be monitored using techniques such as HPLC-UV and ³¹P NMR spectroscopy, which confirm the efficient release of the caged molecule. researchgate.net
A significant advancement in the application of photocages is the development of orthogonal uncaging strategies, which allow for the independent release of multiple molecules within the same system. This is achieved by using different photocages that are sensitive to distinct wavelengths of light. The spectral differences between thiocoumarins and their coumarin analogues are particularly well-suited for this purpose. mdpi.com
For example, a mixture of a thio-DEACM-caged nucleotide and a DEACM (7-diethylamino-4-hydroxymethyl-coumarin)-caged nucleotide can be selectively uncaged. mdpi.com Irradiation with 490 nm light preferentially cleaves the thio-DEACM cage, releasing the first nucleotide, while leaving the DEACM cage largely intact. mdpi.com Subsequent irradiation at a shorter wavelength, such as 400 nm, can then be used to cleave the DEACM cage and release the second nucleotide. mdpi.com This orthogonal release capability enables complex biological signaling pathways to be dissected with a high degree of control. mdpi.com
| Photocage | Excitation Wavelength for Uncaging | Released Molecule (Example) | Key Advantage |
| Thio-DEACM | ~490 nm | Adenine Nucleotides | Rapid uncaging with visible light |
| DEACM | ~400 nm | Adenine Nucleotides | Can be used in orthogonal systems with Thio-DEACM |
Fluorescent Probes and Sensors Development
The inherent fluorescence of the thiocoumarin scaffold, combined with the reactivity of the thiocarbonyl group, makes these compounds excellent candidates for the development of fluorescent probes and sensors. mdpi.com These probes can be designed to detect a variety of analytes with high sensitivity and selectivity.
Thiocoumarin derivatives have been developed as sensors for various environmentally and biologically important species. For instance, 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin has been utilized as a sensor for detecting heavy metal pollution. mdpi.com The interaction of the thiocoumarin probe with metal ions leads to a detectable change in its fluorescence properties, allowing for the quantification of the pollutant.
Furthermore, a thiocoumarin-containing ratiometric fluorescent probe has been designed for the simultaneous detection of hypochlorite (B82951) and singlet oxygen. mdpi.com The thiocarbonyl moiety plays a crucial role in the sensing mechanism, offering a distinct advantage over some traditional fluorescent probes. mdpi.com These probes have shown utility in live-cell imaging, where they can be "turned on" upon entering the cellular environment. mdpi.com
The development of thiocoumarin-based probes extends to broader environmental and analytical detection systems. Their application in detecting heavy metals and other pollutants in water samples demonstrates their practical utility. mdpi.commdpi.com The sensitivity and selectivity of these probes make them valuable tools for monitoring environmental contamination. The ability to visually detect changes in fluorescence or color upon analyte binding simplifies the detection process, making it suitable for rapid, on-site analysis. nih.gov
| Analyte | Thiocoumarin Probe Example | Detection Principle |
| Heavy Metal Pollution | 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin | Change in fluorescence upon binding |
| Hypochlorite and Singlet Oxygen | Ratiometric thiocoumarin probe | Simultaneous detection through distinct fluorescence responses |
Advanced Molecular Carrier Systems
Beyond their applications as photocages and sensors, thiocoumarins have also been explored in the design of novel molecular carrier systems. These systems are designed to encapsulate and deliver therapeutic agents or other molecules to specific targets.
The thiocoumarin-3-carboxylate moiety has been used to develop eggshell-like nanovesicles. nih.gov These nanostructures can serve as drug delivery vehicles. In one application, they were used as a carrier for the bacteriostatic antibiotic sulfamethoxazole (B1682508). nih.gov Spectroscopic studies and growth inhibition assays with E. coli demonstrated that this formulation allows for a pH-responsive, sustained release of the encapsulated drug. nih.gov This targeted and controlled release mechanism is a key feature of advanced drug delivery systems, potentially improving therapeutic efficacy while minimizing side effects.
Nanovesicle-Based Delivery Approaches
While specific research on the incorporation of 1-Thiocoumarin, 3,4-diamino- into nanovesicle delivery systems is not extensively documented in publicly available literature, the broader class of thiocoumarin derivatives has shown promise in this area. For instance, research has demonstrated the use of thiocoumarin-3-carboxylate in the development of eggshell-like nanovesicles. nih.govscispace.com These nanostructures have been successfully employed as carriers for the bacteriostatic antibiotic sulfamethoxazole. nih.govscispace.com The formulation leverages the chemical properties of the thiocoumarin scaffold to create stable and effective drug delivery vehicles. nih.gov Although this application does not directly involve the 3,4-diamino derivative, it establishes a precedent for the utility of the thiocoumarin core in designing novel nanocarrier systems for enhanced drug delivery.
pH-Responsive Release Systems
The development of stimuli-responsive materials is a key area in advanced drug delivery, allowing for targeted release of therapeutic agents at specific physiological sites. Acidic microenvironments are characteristic of various pathological tissues, such as tumors and sites of inflammation, making pH a common trigger for drug release.
Studies involving thiocoumarin-based nanovesicles have highlighted their potential in creating pH-responsive systems. The nanovesicles formulated with thiocoumarin-3-carboxylate for sulfamethoxazole delivery were shown to exhibit a pH-responsive sustained release of the drug. nih.govscispace.com This behavior is crucial for targeted therapy, as the carrier can remain stable in neutral pH environments (like the bloodstream) and release its payload upon reaching an acidic target site. The mechanism often relies on the protonation or deprotonation of functional groups within the nanostructure, leading to changes in solubility, swelling, or degradation of the carrier matrix. While direct studies on 1-Thiocoumarin, 3,4-diamino- are pending, the inherent amino groups in its structure suggest a strong potential for pH-responsive behavior, as these groups are readily protonated under acidic conditions.
Enzyme-Ligand Interaction Mechanisms (excluding specific biological activity values)
The thiocoumarin scaffold is recognized for its interactions with various enzymes, acting as a "privileged structure" in medicinal chemistry. The introduction of the 3,4-diamino substituents can significantly influence these interactions through additional hydrogen bonding and electronic effects.
Carbonic Anhydrase Inhibition Mechanisms
Thiocoumarins are a known class of carbonic anhydrase (CA) inhibitors, functioning through a mechanism distinct from classical sulfonamide inhibitors. scispace.com They act as prodrugs, undergoing in-situ hydrolysis within the enzyme's active site. drugbank.comnih.govresearchgate.net The esterase activity of carbonic anhydrase catalyzes the cleavage of the thiocoumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative. drugbank.comnih.govresearchgate.net
This resulting open-ring structure then binds to the enzyme, but not at the catalytic zinc ion like sulfonamides. Instead, it anchors at the entrance of the active site cavity, effectively occluding it and preventing substrate access. researchgate.net This mechanism is often referred to as "suicide inhibition." The versatility of the thiocoumarin ring allows for derivatization to achieve isoform-selective inhibition. scispace.com While the specific influence of the 3,4-diamino groups on this mechanism has not been detailed, their presence would likely alter the electronic properties of the lactone ring and provide additional interaction points for the hydrolyzed inhibitor within the active site entrance.
Table 1: General Mechanism of Carbonic Anhydrase Inhibition by Thiocoumarins
| Step | Description |
|---|---|
| 1. Entry | The thiocoumarin inhibitor enters the active site of the Carbonic Anhydrase enzyme. |
| 2. Hydrolysis | The enzyme's inherent esterase activity hydrolyzes the lactone ring of the thiocoumarin. |
| 3. Transformation | The thiocoumarin is converted into its corresponding 2-hydroxy-cinnamic acid derivative. |
| 4. Binding | The hydrolyzed product binds to amino acid residues at the entrance of the active site cavity. |
| 5. Inhibition | The bound product physically blocks the substrate (CO2) from accessing the catalytic zinc ion, thus inhibiting the enzyme. |
Nitric Oxide Synthase Interaction Mechanisms
Nitric Oxide Synthase (NOS) is a critical enzyme in various physiological processes, and its inhibition is a target for therapeutic intervention in several diseases. Research into the interaction of thiocoumarins with this enzyme has indicated inhibitory potential. Specifically, ethers derived from thiocoumarin at the 4-position have been reported as inhibitors of nitric oxide synthase, with activity in the nanomolar range. nih.gov This suggests that the thiocoumarin scaffold can be effectively targeted to the NOS active site. The precise mechanism of interaction for these derivatives has not been fully elucidated in the provided sources, and there is no specific information regarding the interaction of 1-Thiocoumarin, 3,4-diamino- with NOS. However, the existing data on related compounds confirms that the thiocoumarin nucleus is a viable starting point for designing NOS inhibitors.
Integration into Complex Heterocyclic Systems
The 3,4-diamino substitution pattern on the 1-thiocoumarin core makes it a highly valuable synthon for the construction of more complex, fused heterocyclic systems. The adjacent amino groups provide two nucleophilic centers, ideal for condensation reactions with various electrophilic reagents to form new rings. Fusing additional heterocyclic rings to the coumarin scaffold is a widely used strategy to create novel compounds with enhanced or new biological activities. nih.gov
Formation of Fused Rings (e.g., Thiazines, Thiadiazines, Thiophenes)
The ortho-diamino functionality of 1-Thiocoumarin, 3,4-diamino- serves as a versatile handle for synthesizing a variety of fused heterocycles. This is analogous to the use of 3-aminocoumarins and 4-aminocoumarins in the synthesis of fused pyrrole (B145914) systems. nih.govrsc.org
Thiazines and Thiadiazines: The synthesis of coumarin-fused 1,3,4-thiadiazines is well-documented, typically involving the reaction of a 3-α-bromoacetylcoumarin with a thiosemicarbazide (B42300) derivative. nih.govresearchgate.net For 1-Thiocoumarin, 3,4-diamino-, a plausible synthetic route to a fused thiadiazine would involve a reaction with a reagent containing a carbon-sulfur backbone, such as thiophosgene (B130339) or carbon disulfide, followed by cyclization. The formation of a fused thiazine (B8601807) ring could be achieved by reacting the diamine with a β-haloketone or a similar 1,3-dielectrophile containing a sulfur atom.
Thiophenes: The synthesis of thiophenes can be achieved through various established methods, including the Paal-Knorr, Fiesselmann, and Gewald reactions. derpharmachemica.comorganic-chemistry.orgnih.gov To create a thiophene (B33073) ring fused to the 3,4-positions of the thiocoumarin core, 1-Thiocoumarin, 3,4-diamino- could be reacted with a 1,4-dicarbonyl compound under sulfating conditions. A more direct approach would involve converting the diamino groups into a more suitable intermediate that can then react with a sulfur-containing reagent to close the thiophene ring.
Table 2: Potential Reactions for Fused Ring Synthesis from 1-Thiocoumarin, 3,4-diamino-
| Target Fused Ring | Potential Reagent(s) | Reaction Type |
|---|---|---|
| Thiazine | α-haloketones containing a sulfur moiety, β-sulfido aldehydes/ketones | Cyclocondensation |
| Thiadiazine | Thiophosgene, Carbon disulfide, N-Thionylamines | Cyclocondensation |
| Thiophene | 1,4-dicarbonyl compounds (e.g., succinaldehyde) + Sulfur source | Paal-Knorr type synthesis |
Incorporation into Multicomponent Assemblies
The unique structural features of 1-Thiocoumarin, 3,4-diamino-, specifically the presence of vicinal amino groups on the thiocoumarin scaffold, suggest its potential as a versatile building block for the construction of complex multicomponent assemblies. While direct experimental studies on the incorporation of this specific diamino-thiocoumarin into such systems are not extensively documented in current literature, the principles of supramolecular chemistry and crystal engineering allow for the extrapolation of its potential behavior based on the known reactivity of similar functionalized aromatic molecules.
The diamino functionality at the 3 and 4 positions offers a prime site for directed interactions, including hydrogen bonding and coordination with metal centers. These interactions are fundamental to the self-assembly processes that lead to the formation of larger, ordered structures such as metal-organic frameworks (MOFs), supramolecular polymers, and discrete molecular cages.
Potential for Metal-Organic Frameworks (MOFs):
The choice of metal ion would be crucial in determining the coordination geometry and, consequently, the dimensionality and porosity of the resulting framework. For instance, divalent transition metal ions like Zn(II), Cu(II), or Co(II) could potentially form tetrahedral or octahedral coordination environments with the diamino-thiocoumarin ligand and auxiliary ligands, leading to the formation of 2D or 3D porous networks.
Table 1: Potential Metal Ions for MOF Synthesis with 1-Thiocoumarin, 3,4-diamino-
| Metal Ion | Potential Coordination Geometry | Potential Framework Dimensionality |
| Zn(II) | Tetrahedral, Octahedral | 2D, 3D |
| Cu(II) | Square Planar, Octahedral | 2D, 3D |
| Co(II) | Tetrahedral, Octahedral | 2D, 3D |
| Fe(III) | Octahedral | 3D |
| Zr(IV) | Octahedral, Capped Trigonal | 3D |
Supramolecular Assemblies via Hydrogen Bonding:
Beyond coordination chemistry, the diamino groups are excellent hydrogen bond donors, while the carbonyl and thiocarbonyl groups of the thiocoumarin ring can act as hydrogen bond acceptors. This dual functionality allows for the programmed self-assembly of 1-Thiocoumarin, 3,4-diamino- into a variety of supramolecular architectures through a network of intermolecular hydrogen bonds.
For example, self-complementary hydrogen bonding between molecules of 1-Thiocoumarin, 3,4-diamino- could lead to the formation of one-dimensional tapes or two-dimensional sheets. Co-crystallization with other molecules that possess complementary hydrogen bonding sites (e.g., dicarboxylic acids, ureas) could result in the formation of more complex, multi-component crystalline solids with tailored properties.
Research Findings on Related Systems:
While specific data on 1-Thiocoumarin, 3,4-diamino- is limited, studies on related amino-functionalized aromatic compounds provide a strong basis for these projections. For instance, various aminocoumarin derivatives have been utilized as ligands for the synthesis of fluorescent metal complexes and as building blocks in supramolecular chemistry. Similarly, the coordination chemistry of other ortho-diaminoaromatic ligands, such as 1,2-diaminobenzene, with various metal ions is well-established and has led to a rich variety of coordination complexes and polymers. These studies demonstrate the feasibility of utilizing the diamino motif for the construction of higher-order structures.
The incorporation of the thiocoumarin core is also of significant interest. The sulfur atom in the thiocoumarin ring could potentially engage in non-covalent interactions, such as chalcogen bonding, which could further direct the self-assembly process and influence the final architecture of the multicomponent assembly.
Future research in this area would likely focus on the systematic investigation of the coordination behavior of 1-Thiocoumarin, 3,4-diamino- with a range of metal ions and the exploration of its self-assembly properties, both alone and in the presence of complementary molecular building blocks. Such studies would be instrumental in unlocking the full potential of this intriguing molecule in the field of materials science and chemical biology.
Future Research Directions and Emerging Paradigms for 1 Thiocoumarin, 3,4 Diamino
Development of Novel and Efficient Synthetic Routes
The absence of established, direct synthetic routes for 1-Thiocoumarin, 3,4-diamino- necessitates the development of novel and efficient methodologies. Future research in this area should prioritize sustainability, efficiency, and the exploration of underutilized chemical transformations.
The principles of green chemistry are paramount in modern synthetic organic chemistry. Future synthetic approaches to 1-Thiocoumarin, 3,4-diamino- should aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. One promising avenue is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the synthesis of various heterocyclic compounds, including thiocoumarins. mdpi.com The application of microwave irradiation could be particularly beneficial in condensation and cyclization steps that are likely to be part of a synthetic sequence towards the target molecule.
Another key aspect of green synthesis is the use of eco-friendly catalysts and solvents. For instance, water or ethanol (B145695) could be explored as reaction media, replacing hazardous organic solvents. The development of one-pot, multi-component reactions (MCRs) would also represent a significant advance. nih.govrsc.org MCRs offer inherent advantages in terms of atom economy and procedural simplicity, as multiple bond-forming events occur in a single reaction vessel. A hypothetical MCR for 1-Thiocoumarin, 3,4-diamino- could involve the reaction of a suitably substituted thiophenol with a reagent that provides the C3 and C4 dinitrogen functionality, followed by in-situ cyclization.
The use of bio-derived starting materials, such as chitosan, for the synthesis of functionalized nanomaterials through green methods like microwave pyrolysis, highlights a broader trend towards sustainability that could inspire novel approaches in heterocyclic synthesis. researchgate.net Furthermore, the optimization of reaction conditions using design of experiment (DoE) methodologies, such as the Taguchi design, can lead to more efficient and sustainable processes for synthesizing complex molecules. mdpi.com
| Green Synthesis Approach | Potential Advantages | Key Considerations |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced selectivity. mdpi.com | Solvent choice, temperature control, scalability. |
| Multi-Component Reactions (MCRs) | High atom economy, simplified procedures, reduced waste. nih.govrsc.org | Identification of suitable starting materials and catalysts. |
| Use of Green Solvents and Catalysts | Reduced environmental impact, improved safety profile. | Solvent polarity and reactivity, catalyst recyclability. |
| Bio-derived Starting Materials | Renewable resources, potential for novel structures. researchgate.net | Availability and functionalization of precursors. |
The synthesis of vicinal diamines is a well-established area of organic chemistry, and many of these methods could be adapted for the synthesis of 1-Thiocoumarin, 3,4-diamino-. researchgate.net One underexplored approach could be the direct diamination of a pre-formed thiocoumarin scaffold. This might involve the use of novel nitrogen sources and transition-metal catalysis. For example, nickel-catalyzed hydroamination of alkenes with anthranils has been shown to be effective for the synthesis of arylamines and could potentially be adapted for this purpose. acs.org
Another avenue for exploration is the construction of the diamino-substituted ring onto a thiophene (B33073) or benzothiophene (B83047) precursor. This could involve cycloaddition reactions or condensation reactions with reagents containing the vicinal diamino moiety. The synthesis of 3,4-fused pyrrolocoumarins often involves the formation of a pyrrole (B145914) ring from a coumarin (B35378) derivative, and similar strategies could be envisioned for the construction of a diamino-substituted ring system. mdpi.com
The traditional synthesis of thiocoumarins often involves harsh conditions, such as the use of strong Lewis acids like aluminum chloride. mdpi.comnih.gov Future research should focus on milder alternatives. For instance, the use of organocatalysis could provide a more environmentally friendly and selective approach to the synthesis of the thiocoumarin core.
Advanced Mechanistic Elucidation of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 1-Thiocoumarin, 3,4-diamino- is crucial for optimizing existing methods and developing new ones.
Kinetic studies can provide valuable insights into the rate-determining steps of a reaction, allowing for targeted optimization of reaction conditions. For example, studying the kinetics of the base hydrolysis of thiocoumarin in different solvent systems can help in understanding the stability of the thiocoumarin ring and the influence of substituents on its reactivity. researchgate.net Such studies could be extended to the synthesis of 1-Thiocoumarin, 3,4-diamino- to elucidate the mechanism of ring formation and the role of catalysts.
Thermodynamic studies, on the other hand, can provide information on the feasibility of a reaction and the relative stability of intermediates and products. Computational chemistry can be a powerful tool in this regard, allowing for the calculation of reaction energies and the prediction of reaction pathways. For instance, understanding the tautomeric equilibria of related hydroxythiocoumarins can provide insights into the reactivity of the thiocoumarin scaffold. arabjchem.orgresearchgate.net
The presence of both sulfur and nitrogen atoms in 1-Thiocoumarin, 3,4-diamino- suggests that electron transfer (ET) processes could play a significant role in its chemistry. Future research should investigate the potential for this compound to participate in single-electron transfer (SET) reactions, both as a donor and an acceptor. Understanding the factors that control the rates of electron transfer in amino-containing compounds is a fundamental area of research with broad implications.
Radical-mediated reactions are increasingly being used in organic synthesis due to their unique reactivity and selectivity. nih.gov The potential for 1-Thiocoumarin, 3,4-diamino- to undergo radical reactions should be explored. For example, the formation of a two-center, three-electron bond by the hydroxyl radical-induced reaction of thiocoumarin has been studied, and similar investigations could be conducted on the diamino derivative. nih.gov The study of electron transfer in biological systems, which often involves metalloproteins and radical intermediates, can provide a conceptual framework for understanding similar processes in synthetic molecules. nih.govnih.gov
| Mechanistic Study | Key Questions to Address | Experimental and Theoretical Tools |
|---|---|---|
| Reaction Kinetics | What is the rate-determining step? What is the effect of catalyst and solvent? researchgate.net | Spectroscopic monitoring (UV-Vis, NMR), stopped-flow techniques. |
| Reaction Thermodynamics | What is the overall free energy change? What are the relative stabilities of intermediates? arabjchem.orgresearchgate.net | Calorimetry, computational chemistry (DFT calculations). |
| Electron Transfer Mechanisms | Can the compound undergo single-electron transfer? What are the redox potentials? | Cyclic voltammetry, electron paramagnetic resonance (EPR) spectroscopy. |
| Radical Mechanisms | Can radical intermediates be formed and trapped? What are the products of radical reactions? nih.gov | Radical trapping experiments, computational studies of radical stability. |
Innovative Functionalization Strategies
The vicinal diamino groups on the 1-Thiocoumarin, 3,4-diamino- scaffold provide a rich platform for further chemical modification. The development of innovative functionalization strategies will be key to unlocking the full potential of this compound in various applications.
One promising area is the synthesis of novel heterocyclic systems through condensation reactions of the diamino groups with bifunctional electrophiles. For example, reaction with α-dicarbonyl compounds could lead to the formation of fused pyrazine (B50134) or quinoxaline (B1680401) rings, creating complex polycyclic structures with potentially interesting photophysical or biological properties. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from thiosemicarbazides provides a precedent for the construction of five-membered heterocyclic rings from precursors containing nitrogen and sulfur. sbq.org.br
The amino groups can also serve as handles for the attachment of various functional moieties through acylation, alkylation, or sulfonylation reactions. This would allow for the fine-tuning of the compound's properties, such as its solubility, lipophilicity, and ability to interact with biological targets. The synthesis of 3-aminomethylenethiocoumarins through a three-component condensation demonstrates the feasibility of modifying the amino functionality on the thiocoumarin ring. nih.gov
Furthermore, the thiocoumarin ring itself can be functionalized at various positions. For example, the reactivity of 4-hydroxythiocoumarin at the C3 position is well-documented and could be explored for the introduction of substituents onto the 1-Thiocoumarin, 3,4-diamino- scaffold, assuming a suitable synthetic route can be developed. researchgate.net The use of mercapto-coumarins as nucleophiles in various reactions, including Michael additions and Mannich reactions, also suggests possibilities for functionalizing the sulfur-containing ring. mdpi.com
Diversification via Chiral Catalysis
The development of chiral derivatives of 1-Thiocoumarin, 3,4-diamino- represents a promising frontier. Chiral 1,2-diamines are highly valuable structural motifs found in numerous bioactive compounds and are widely used as ligands in asymmetric catalysis nih.gov. The application of chiral catalysis to the 1-Thiocoumarin, 3,4-diamino- scaffold could unlock a diverse library of stereochemically defined molecules.
Future research could focus on metal-catalyzed asymmetric reactions to introduce chirality. For instance, copper(I)-catalyzed asymmetric additions have been successful in generating chiral anti-1,2-diamine derivatives from related precursors nih.gov. This approach could be adapted to functionalize the diamino moiety of 1-Thiocoumarin, 3,4-diamino-, yielding products with high diastereoselectivity and enantioselectivity. The development of reusable organocatalysts could also offer an efficient and sustainable route to these chiral compounds nih.gov. Such methodologies would enable the synthesis of a series of novel thiocoumarin derivatives with precisely controlled three-dimensional structures, significantly expanding the chemical space available for screening and application development.
Table 1: Hypothetical Asymmetric Michael Addition Reactions for Chiral Diversification
| Entry | Acceptor Substrate | Catalyst System | Potential Product Stereochemistry | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | α,β-Unsaturated Ketone | Chiral Primary Amine Organocatalyst | (R,R) | >95 |
| 2 | Nitroalkene | Copper(I)-Chiral Ligand Complex | (S,S) | >98 |
Selective C-H Activation and Functionalization
Selective C-H activation is a powerful tool in modern organic synthesis that allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require prefunctionalized starting materials nih.gov. The 1-Thiocoumarin, 3,4-diamino- scaffold possesses multiple C-H bonds that are potential targets for such functionalization.
Transition metal catalysis, particularly with palladium, has been extensively used for the C-H functionalization of coumarin rings mdpi.comresearchgate.net. Research can be directed towards developing regioselective methods to introduce aryl or alkyl groups at specific positions on the thiocoumarin core. For example, tandem reactions involving sp3 C–H functionalization have been used to create 4-substituted 3,4-dihydrothiocoumarins from thiocoumarin-3-carboxylic acid nih.govmdpi.com. Applying similar strategies to 1-Thiocoumarin, 3,4-diamino- could lead to novel derivatives with tailored electronic and steric properties. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group, allowing for precise modification of the molecule's structure researchgate.net.
Table 2: Potential C-H Functionalization Sites on the 1-Thiocoumarin, 3,4-diamino- Scaffold
| Position | C-H Bond Type | Potential Reaction | Catalyst | Potential Functional Group |
|---|---|---|---|---|
| C5 | Aromatic | Direct Arylation | Pd(OAc)₂ | Phenyl |
| C6 | Aromatic | Alkenylation | Ru(II) Complex | Styryl |
| C7 | Aromatic | Halogenation | Fe(III)Cl₃ | -Cl, -Br |
Expansion of Applications in Chemical Biology Tool Development
The inherent properties of the thiocoumarin core, combined with the reactive amino groups, make 1-Thiocoumarin, 3,4-diamino- an excellent candidate for the development of sophisticated tools for chemical biology.
Targeted Molecular Probes
Coumarin derivatives are well-established as fluorescent probes due to their favorable photophysical properties mdpi.com. The 1-Thiocoumarin, 3,4-diamino- structure can be readily modified to create targeted molecular probes. The diamino groups provide convenient handles for conjugation to biomolecules or targeting ligands. For example, by attaching a specific peptide sequence, the thiocoumarin could be directed to a particular protein of interest. The synthesis of 3-(4-aminophenyl)-coumarin derivatives has demonstrated a viable pathway for creating compounds that can be further functionalized for targeted biological applications, such as in the study of Alzheimer's disease nih.govnih.gov. The development of such probes would enable researchers to visualize and track specific biological processes within cells or organisms.
Advanced Imaging Agents
The thiocarbonyl group in thiocoumarins can impart unique optical properties, making them suitable for advanced imaging applications mdpi.com. Thiocoumarin-based fluorescent probes have been developed for detecting heavy metals and for live-cell imaging mdpi.com. Building on this, 1-Thiocoumarin, 3,4-diamino- could be engineered into advanced imaging agents. Its fluorescent properties could be designed to respond to specific biological analytes or changes in the cellular microenvironment, such as pH or redox state. The development of coumarin derivatives as myelin-imaging agents highlights the potential of this class of compounds for in vivo imaging nih.gov. By optimizing the substitution pattern on the 1-Thiocoumarin, 3,4-diamino- core, it may be possible to create probes with enhanced brightness, photostability, and specificity for various biological targets.
Synergistic Integration of Experimental and Computational Approaches
To accelerate the discovery and optimization of 1-Thiocoumarin, 3,4-diamino- derivatives, a synergistic approach combining experimental synthesis with computational modeling is essential. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of novel derivatives before their synthesis nih.gov. This predictive power can guide the design of molecules with desired characteristics, such as specific absorption and emission wavelengths for imaging agents or optimal binding affinities for targeted probes.
Molecular docking simulations can be employed to predict how these compounds might interact with biological targets, such as enzymes or receptors nih.gov. This computational screening can help prioritize synthetic targets, saving significant time and resources in the laboratory. The experimental data obtained from synthesized compounds can then be used to refine and validate the computational models, creating a powerful feedback loop that drives the design of increasingly sophisticated and effective molecules based on the 1-Thiocoumarin, 3,4-diamino- scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
